Cathelicidin -

Cathelicidin

Catalog Number: EVT-246466
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cathelicidins are primarily sourced from the leukocytes of mammals and are expressed in various tissues, including skin, lungs, and mucosal surfaces. The human cathelicidin peptide, known as LL-37, is one of the most studied variants due to its potent antimicrobial properties and involvement in wound healing and inflammation.

Classification

Cathelicidins are classified into two main groups based on their structure: linear cathelicidins, which include peptides like LL-37, and cyclic cathelicidins that contain disulfide bonds. The structural diversity among cathelicidins contributes to their varied biological functions and mechanisms of action.

Synthesis Analysis

Methods

The synthesis of cathelicidin peptides can be achieved through several methods, with solid-phase peptide synthesis being the most common. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the production of linear or cyclic peptides.

  1. Solid-Phase Peptide Synthesis: Utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of amino groups during the synthesis process. The synthesis typically involves:
    • Coupling amino acids using coupling reagents such as O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate.
    • Cleavage from the resin followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain peptides with high purity levels .
  2. Cyclization Techniques: For cyclic cathelicidins, methods such as head-to-tail cyclization or disulfide bond formation are employed to enhance stability and biological activity. These processes often involve specific amino acid substitutions to facilitate cyclization while maintaining structural integrity .

Technical Details

The synthesis is optimized by adjusting parameters such as temperature, resin substitution rates, and coupling times. For instance, microwave irradiation can be used to expedite reactions while minimizing epimerization during coupling steps . Analytical techniques such as mass spectrometry and NMR spectroscopy are employed to confirm the integrity and purity of synthesized peptides .

Molecular Structure Analysis

Structure

Cathelicidin peptides typically adopt α-helical structures when interacting with membranes. For example, LL-37 exhibits a predominantly helical conformation in membrane-mimetic environments such as trifluoroethanol-water mixtures. Structural studies reveal that these peptides can form amphipathic helices that facilitate their interaction with lipid bilayers .

Data

The secondary structure analysis often involves circular dichroism spectroscopy, which provides insights into the conformational states of cathelicidins under different conditions. For instance, LL-37 shows a random coil structure in aqueous solutions but transitions to an α-helical structure in lipid-rich environments .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in cathelicidin synthesis include:

  • Amino Acid Coupling: Formation of peptide bonds between amino acids through condensation reactions facilitated by coupling agents.
  • Cleavage Reactions: Removal of protecting groups and release from solid supports using specific cleavage conditions (e.g., trifluoroacetic acid).

Technical Details

Reversed-phase high-performance liquid chromatography is utilized for purification after synthesis to ensure high yield and homogeneity of the final peptide products. The effectiveness of these reactions is often monitored through analytical techniques like HPLC and mass spectrometry .

Mechanism of Action

Process

Cathelicidins exert their antimicrobial effects primarily through membrane disruption. They interact with negatively charged bacterial membranes, leading to pore formation or complete lysis of microbial cells. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.

Data

Studies indicate that the cationic nature of cathelicidins enhances their binding affinity to anionic lipids in bacterial membranes. For instance, LL-37 has been shown to preferentially interact with phosphatidylglycerol-rich membranes . Additionally, cathelicidins can modulate immune responses by promoting chemotaxis and cytokine release from immune cells.

Physical and Chemical Properties Analysis

Physical Properties

Cathelicidins are typically small peptides ranging from 12 to 40 amino acids in length. They exhibit high solubility in aqueous solutions but can adopt different conformations based on environmental conditions (e.g., pH, ionic strength).

Chemical Properties

These peptides are characterized by their cationic charge at physiological pH, which contributes to their antimicrobial activity. The presence of hydrophobic residues facilitates membrane interaction and insertion.

Relevant analyses often include:

  • Circular Dichroism Spectroscopy: To assess secondary structure.
  • Mass Spectrometry: For molecular weight determination and purity assessment .
Applications

Scientific Uses

Cathelicidins have significant potential in various scientific applications:

  • Antimicrobial Agents: Their broad-spectrum activity makes them candidates for developing new antibiotics amidst rising antibiotic resistance.
  • Wound Healing: Due to their ability to modulate inflammation and promote tissue repair.
  • Immunomodulators: Potential use in therapies targeting autoimmune diseases or enhancing vaccine efficacy.
Structural and Functional Diversity of Cathelicidin Family

Genetic Organization and Evolutionary Conservation of Cathelin Domains

The cathelicidin gene family is defined by a highly conserved N-terminal pro-region known as the cathelin-like domain (CLD), linked to a hypervariable C-terminal antimicrobial domain. Genomic analyses across vertebrates reveal that cathelicidins are typically encoded in clusters, with the CLD exons showing significant sequence conservation. For example:

  • Mammals: Humans possess a single cathelicidin gene (CAMP), while artiodactyls like cattle encode multiple paralogs (e.g., Bac5, Bac7, BMAP-27) due to repeated gene duplication events [1] [5]. Forest musk deer (Moschus berezovskii) retain eight cathelicidin genes (six functional, two pseudogenes), suggesting fixation before the Moschidae-Bovidae evolutionary split [1].
  • Birds: Avian genomes contain a cluster of three cathelicidin subfamilies (CATHL1, CATHL2, CATHL3), with CATHL1 emerging from a CATHL3 duplication specific to Galliformes [8].
  • Fish & Reptiles: Atlantic salmon (Salmo salar) and banded krait (Bungarus fasciatus) express functional cathelicidins, confirming deep evolutionary roots [10] [3].

The CLD, spanning ~100 amino acids, belongs to the cystatin superfamily of cysteine protease inhibitors. Structural studies of human and porcine CLDs reveal a conserved cystatin fold: a five-stranded β-sheet wrapped around a central α-helix, stabilized by four conserved disulfide bonds [4] [5]. Despite structural homology, the CLD has lost ancestral protease-inhibitory function. Instead, it acts as a chaperone-like domain, facilitating correct folding and storage of the cytotoxic C-terminal peptide within neutrophil granules [4] [10].

Table 1: Evolutionary Conservation of Cathelicidin Genes Across Vertebrates

Taxonomic GroupRepresentative SpeciesGene CountConserved SubfamiliesLineage-Specific Adaptations
PrimatesHuman (Homo sapiens)1CAMPSingle gene; broad expression
ArtiodactylsCattle (Bos taurus)≥7Bac5, Bac7, BMAP-27Extensive duplications (e.g., BMAP-34)
BirdsChicken (Gallus gallus)4CATHL2, CATHL3CATHL1 duplication in Galliformes
FishAtlantic salmon (Salmo salar)2asCath1, asCath2Divergent mature peptide sequences

Proteolytic Processing and Activation Mechanisms Across Species

Cathelicidins are synthesized as inactive precursors (preprocathelicidins). Proteolytic removal of the N-terminal signal peptide yields the proform, stored in granules. Mature antimicrobial peptides are liberated via regulated proteolytic cleavage at the C-terminal end of the CLD. This activation exhibits species- and tissue-specific mechanisms:

  • Elastase-Dependent Pathways: In human neutrophils, proteinase 3 cleaves pro-CAP18 (hCAP18) to release LL-37. Similarly, porcine protegrins require neutrophil elastase for activation [4] [9].
  • Dual Cleavage Systems: Bovine BMAP-27 undergoes sequential processing: furin-like enzymes in the Golgi perform initial cleavage, followed by extracellular serine proteases (e.g., elastase) for final activation [7] [10].
  • Tissue-Specific Convertases: In seminal fluid, prostate-specific gastricsin cleaves human pro-CAP18 to ALL-38, an LL-37 variant with an N-terminal alanine extension [4].

The conserved cleavage motif between the CLD and mature peptide is typically a dibasic site (e.g., KR, RR). Mutational studies confirm these sites are essential for correct processing. Intriguingly, the human pro-cathelicidin (hCAP18) exhibits intrinsic antibacterial activity before processing, challenging the dogma that the proform is inert. This activity requires the intact CLD-mature peptide linkage, suggesting a unique mechanism distinct from LL-37 [4].

Table 2: Proteolytic Activation Mechanisms of Select Cathelicidins

CathelicidinSpeciesActivating Protease(s)Cleavage SiteActivation Site
LL-37HumanProteinase 3 (neutrophils)Val102↓-Gly103Extracellular
ALL-38HumanGastricsin (seminal fluid)Ala↓-LeuExtracellular
Protegrin-1PigNeutrophil elastaseArg↓-IleExtracellular
BMAP-27CattleFurin (intracellular); Elastase (extracellular)KR↓FFIntra- and extracellular
eCATH-2HorseUnknown serine proteaseRR↓IVExtracellular

Structural Polymorphism in C-Terminal Antimicrobial Domains

The C-terminal domains of cathelicidins display extraordinary structural diversity, evolving rapidly to counter pathogen innovations. These domains adopt distinct conformational folds upon interaction with microbial membranes:

  • α-Helical Structures:
  • LL-37 (human): Forms an amphipathic helix with a hinge near Gly14, enabling membrane insertion [4].
  • BMAP-27 (cattle): Adopts a helix-hinge-helix topology; the N-terminal helix (residues 1–18, BMAP-18) is cationic/amphipathic, while the C-terminal helix is hydrophobic. BMAP-27 disrupts membrane potential, while BMAP-18 translocates intracellularly [7].
  • β-Sheet-Rich Peptides:
  • Protegrins (pigs): Contain two β-strands linked by a β-turn, stabilized by two disulfide bonds (e.g., protegrin-1: Cys6-Cys15, Cys8-Cys13) [5] [10].
  • Extended or Looped Structures:
  • Indolicidin (cattle): Trp/Pro-rich linear peptide adopting a polyproline type II helix or globular structure in membranes [10].
  • Bac5 (cattle): Proline/arginine-rich extended peptide disrupting membrane integrity via "carpet model" [1].

Functional diversification arises from variations in charge distribution, hydrophobicity, and sequence motifs. Avian cathelicidins (e.g., chicken CATHL2) show enhanced cationic residues (Arg/Lys) for LPS binding, while bovine indolicidin relies on tryptophan for membrane intercalation. Positive selection acts predominantly on codons within the C-terminal domain, driving functional adaptations like:

  • Increased cationicity for salt-tolerant activity
  • Aromatic residues (Trp, Tyr) for membrane anchoring
  • Proline hinges enhancing conformational flexibility [8] [10].

Table 3: Structural Classes and Functional Features of Cathelicidin C-Terminal Domains

Structural ClassRepresentative PeptideKey FeaturesBiological Activity
Linear/α-HelicalLL-37 (Human)Amphipathic; hinge at Gly14Broad-spectrum antimicrobial; LPS neutralization
Helix-Hinge-HelixBMAP-27 (Cattle)N-term cationic helix; C-term hydrophobic helixMembrane depolarization; anticancer activity
β-HairpinProtegrin-1 (Pig)Two β-strands; two disulfide bondsPore formation; antifungal activity
Proline/Arginine-RichBac5 (Cattle)Extended structure; Pro/Arg repeatsMembrane permeabilization; intracellular targeting
Tryptophan-RichIndolicidin (Cattle)Compact; high Trp content (38%)DNA binding; membrane thinning

Properties

Product Name

Cathelicidin

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